molecular formula C20H21N3OS B6918442 N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]quinoline-4-carboxamide

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]quinoline-4-carboxamide

Cat. No.: B6918442
M. Wt: 351.5 g/mol
InChI Key: JBWUGUNDDYONPT-UHFFFAOYSA-N
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Description

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]quinoline-4-carboxamide is a complex organic compound featuring a quinoline core linked to a thienopyridine moiety via a propyl chain

Properties

IUPAC Name

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14(23-10-7-19-15(13-23)8-11-25-19)12-22-20(24)17-6-9-21-18-5-3-2-4-16(17)18/h2-6,8-9,11,14H,7,10,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWUGUNDDYONPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=NC2=CC=CC=C12)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thienopyridine intermediate. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.

Next, the quinoline-4-carboxamide moiety is synthesized, often through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic catalysts. The final step involves coupling the thienopyridine intermediate with the quinoline-4-carboxamide via a propyl linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized for yield and purity. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Solvent selection and recycling, as well as the use of catalysts, are crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thienopyridine ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nitration can be performed on the aromatic rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in chloroform for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyridine derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]quinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The quinoline moiety often plays a crucial role in binding to the active site of enzymes, while the thienopyridine ring can enhance the compound’s overall binding affinity and specificity. This dual interaction can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]quinoline-4-carboxamide
  • N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butyl]quinoline-4-carboxamide

Uniqueness

N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]quinoline-4-carboxamide is unique due to its specific propyl linker, which can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This linker length can also affect the compound’s overall binding affinity and specificity compared to its ethyl or butyl analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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